ETHYL 2-METHYL-5-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
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Overview
Description
Ethyl 4-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of indeno[1,2-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indeno[1,2-b]pyridine core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of ETHYL 2-METHYL-5-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indeno[1,2-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Functionalization: Introduction of the isopropylphenyl group and the ethyl ester group can be carried out through Friedel-Crafts acylation and esterification reactions, respectively.
Oxidation and Reduction: The final steps may involve oxidation to introduce the keto group and reduction to achieve the desired dihydro form.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 4-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group or reduce the double bonds in the indeno[1,2-b]pyridine core.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic rings.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and derivatives with enhanced biological activities.
Material Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-5-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Indeno[1,2-b]pyridine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their biological activities and applications.
Pyridine derivatives: Compounds with a pyridine ring exhibit different chemical properties and reactivities compared to indeno[1,2-b]pyridines.
Indole derivatives: These compounds have a similar bicyclic structure but differ in their nitrogen atom placement and overall reactivity.
The uniqueness of ETHYL 2-METHYL-5-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H25NO3 |
---|---|
Molecular Weight |
387.5g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxo-4-(4-propan-2-ylphenyl)-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C25H25NO3/c1-5-29-25(28)20-15(4)26-23-18-8-6-7-9-19(18)24(27)22(23)21(20)17-12-10-16(11-13-17)14(2)3/h6-14,21,26H,5H2,1-4H3 |
InChI Key |
LKCFVGINKSDPIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C(C)C)C(=O)C4=CC=CC=C42)C |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C(C)C)C(=O)C4=CC=CC=C42)C |
Origin of Product |
United States |
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